3-(5-Bromopyrimidin-2-yl)oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is a chemical compound with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . It is a heterocyclic compound containing a bromopyrimidine moiety and an oxolane ring. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine typically involves the reaction of 5-bromopyrimidine with oxirane derivatives under specific conditions. One common method involves the use of copper iodide as a catalyst in dry pyridine, with microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxolane ring can undergo oxidation to form corresponding lactones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include lactones.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyrimidine: A simpler analog with similar reactivity.
3-(5-Chloropyrimidin-2-yl)oxolan-3-amine: A chlorinated analog with potentially different reactivity and biological activity.
3-(5-Fluoropyrimidin-2-yl)oxolan-3-amine: A fluorinated analog with unique properties.
Uniqueness
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is unique due to the presence of both a bromopyrimidine moiety and an oxolane ring, which confer specific chemical reactivity and potential biological activity. Its bromine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H10BrN3O |
---|---|
Molekulargewicht |
244.09 g/mol |
IUPAC-Name |
3-(5-bromopyrimidin-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-11-7(12-4-6)8(10)1-2-13-5-8/h3-4H,1-2,5,10H2 |
InChI-Schlüssel |
MCIWRRXBSZIXEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(C2=NC=C(C=N2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.